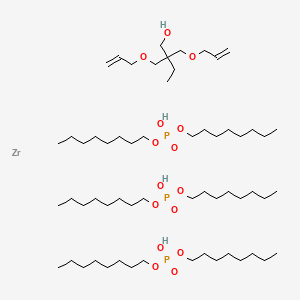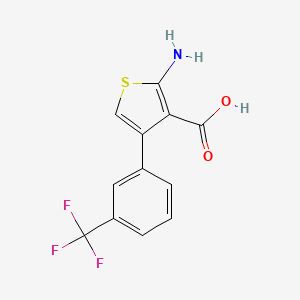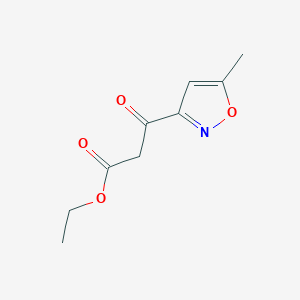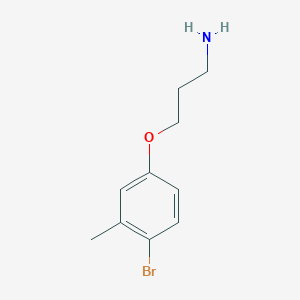
2,2-bis(prop-2-enoxymethyl)butan-1-ol;dioctyl hydrogen phosphate;zirconium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-bis(prop-2-enoxymethyl)butan-1-ol is a complex organic compound with the molecular formula C₆₆H₁₁₂O₁₂S₃Ti. It contains titanium and dodecylbenzenesulfonic acid moieties.
Structure: The compound features a central butan-1-ol core with two prop-2-enoxymethyl groups attached to it. The dodecylbenzenesulfonic acid and titanium components enhance its properties.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves multiple steps. One common approach is the reaction of butan-1-ol with prop-2-enoxymethyl chloride, followed by subsequent reactions to introduce the other functional groups.
Reaction Conditions: Specific conditions vary depending on the synthetic route, but typically involve suitable solvents, catalysts, and temperature control.
Industrial Production: Industrial-scale production methods may differ, but they generally optimize yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Reactivity: 2,2-bis(prop-2-enoxymethyl)butan-1-ol can undergo various reactions
Common Reagents and Conditions: Reagents like oxidizing agents (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and acid/base catalysts are used.
Major Products: The major products depend on the specific reaction and conditions applied.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis due to its functional groups.
Biology: Investigated for potential biological activities (e.g., antimicrobial properties).
Medicine: Research into its pharmacological effects and potential drug development.
Industry: Used in specialty chemicals and materials.
Mechanism of Action
Targets: The compound’s effects likely involve interactions with enzymes, receptors, or cellular components.
Pathways: Further studies are needed to elucidate specific pathways.
Comparison with Similar Compounds
Uniqueness: Its combination of functional groups (prop-2-enoxymethyl, dodecylbenzenesulfonic acid, and titanium) sets it apart.
Similar Compounds: While I don’t have an exhaustive list, related compounds include other alcohols, sulfonic acids, and organotitanium complexes.
Remember that this compound’s applications and properties are still an active area of research, and further studies may reveal additional insights.
Properties
Molecular Formula |
C60H127O15P3Zr |
|---|---|
Molecular Weight |
1272.8 g/mol |
IUPAC Name |
2,2-bis(prop-2-enoxymethyl)butan-1-ol;dioctyl hydrogen phosphate;zirconium |
InChI |
InChI=1S/3C16H35O4P.C12H22O3.Zr/c3*1-3-5-7-9-11-13-15-19-21(17,18)20-16-14-12-10-8-6-4-2;1-4-7-14-10-12(6-3,9-13)11-15-8-5-2;/h3*3-16H2,1-2H3,(H,17,18);4-5,13H,1-2,6-11H2,3H3; |
InChI Key |
HPUZPJSFPBSCRH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOP(=O)(O)OCCCCCCCC.CCCCCCCCOP(=O)(O)OCCCCCCCC.CCCCCCCCOP(=O)(O)OCCCCCCCC.CCC(CO)(COCC=C)COCC=C.[Zr] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(4-(5-chloroH-imidazo[1,2-a]pyridin-8-ylamino)phenyl)(4-methylpiperazin-1-yl)methanone](/img/structure/B12067786.png)
![N-[2-(trifluoromethoxy)phenyl]piperidin-4-amine](/img/structure/B12067790.png)

![6-(p-tolyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12067798.png)


![5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid](/img/structure/B12067814.png)





